2-(2-((2-morpholinoethyl)amino)-1H-benzo[d]imidazol-1-yl)-N-(p-tolyl)acetamide

Lipophilicity Drug-likeness Physicochemical profiling

2-(2-((2-Morpholinoethyl)amino)-1H-benzo[d]imidazol-1-yl)-N-(p-tolyl)acetamide (CAS 1171610-84-6, molecular formula C22H27N5O2, molecular weight 393.49 g/mol) is a synthetic small molecule belonging to the 2-aminobenzimidazole acetamide class. Its structure features a benzimidazole core bearing a 2-morpholinoethylamino substituent at the C2 position and an N1-linked acetamide bridge to a para-tolyl group.

Molecular Formula C22H27N5O2
Molecular Weight 393.491
CAS No. 1171610-84-6
Cat. No. B2995110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-((2-morpholinoethyl)amino)-1H-benzo[d]imidazol-1-yl)-N-(p-tolyl)acetamide
CAS1171610-84-6
Molecular FormulaC22H27N5O2
Molecular Weight393.491
Structural Identifiers
SMILESCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2NCCN4CCOCC4
InChIInChI=1S/C22H27N5O2/c1-17-6-8-18(9-7-17)24-21(28)16-27-20-5-3-2-4-19(20)25-22(27)23-10-11-26-12-14-29-15-13-26/h2-9H,10-16H2,1H3,(H,23,25)(H,24,28)
InChIKeyRLZVSENKLKYCPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-((2-Morpholinoethyl)amino)-1H-benzo[d]imidazol-1-yl)-N-(p-tolyl)acetamide (CAS 1171610-84-6): Structural Baseline and Procurement Context


2-(2-((2-Morpholinoethyl)amino)-1H-benzo[d]imidazol-1-yl)-N-(p-tolyl)acetamide (CAS 1171610-84-6, molecular formula C22H27N5O2, molecular weight 393.49 g/mol) [1] is a synthetic small molecule belonging to the 2-aminobenzimidazole acetamide class. Its structure features a benzimidazole core bearing a 2-morpholinoethylamino substituent at the C2 position and an N1-linked acetamide bridge to a para-tolyl group . This substitution pattern places it at the intersection of two pharmacologically relevant chemotypes: the 2-aminobenzimidazole scaffold, which has been explored for histone deacetylase (HDAC) inhibition , and the morpholinoethyl-benzimidazole motif, which appears in kinase inhibitors such as the IRAK-1/4 inhibitor (CAS 509093-47-4) . Critically, a search of public bioactivity databases including ChEMBL and ZINC confirms that no biological activity data have been reported for this specific compound in the peer-reviewed literature, and it has not been used in any clinical trials [1]. This evidentiary gap is the central consideration for any procurement or selection decision involving this compound.

Why In-Class Benzimidazole-Morpholinoethyl Analogs Cannot Be Interchanged with CAS 1171610-84-6 for Research Applications


The benzimidazole-morpholinoethyl chemical space contains multiple structurally related but functionally distinct compounds whose biological activity profiles diverge dramatically based on subtle variations in substitution pattern. The target compound (CAS 1171610-84-6) occupies a specific structural niche defined by a 2-aminobenzimidazole core with a secondary amine linkage at C2 (morpholinoethylamino) and an N1-acetamide-p-tolyl moiety [1]. This architecture is fundamentally different from the more extensively characterized IRAK-1/4 inhibitor I (CAS 509093-47-4, C20H21N5O4), which places the morpholinoethyl group at N1 and a 3-nitrobenzoylamino substituent at C2, yielding potent kinase inhibition (IC50 = 200–300 nM against IRAK-1/4) . The swap of substitution vectors between these two compounds—N1-alkylation versus C2-amino functionalization—is not a conservative structural change; in benzimidazole SAR, the position of the morpholinoethyl group (C2 vs. N1) dictates zinc-binding group geometry for HDAC inhibition and determines kinase ATP-pocket occupancy . Furthermore, the p-tolylacetamide moiety introduces an additional hydrogen-bond donor/acceptor pharmacophore absent in the simpler 2-(2-morpholinoethyl)-1H-benzimidazole scaffold (CAS 16671-64-0, logP 1.38) , shifting the calculated logP from 1.38 to 3.02 [1]. Until direct comparative biological profiling is performed, any assumption of functional equivalence between these analogs is unsupported by evidence.

Quantitative Differentiation Evidence for CAS 1171610-84-6 Versus Structural Analogs: What the Data Show — and What They Do Not


Physicochemical Differentiation: Lipophilicity (logP) Comparison with the Core 2-(2-Morpholinoethyl)-1H-benzimidazole Scaffold

The target compound (CAS 1171610-84-6) exhibits a calculated logP of 3.023 [1], which is substantially higher than that of the unsubstituted core scaffold 2-(2-morpholinoethyl)-1H-benzimidazole (CAS 16671-64-0), which has a reported logP of 1.38 . The addition of the N1-acetamide-p-tolyl moiety increases lipophilicity by approximately 1.64 logP units—a greater than 40-fold increase in theoretical octanol-water partition coefficient. This shift in physicochemical properties has direct implications for membrane permeability, solubility, and protein-binding characteristics, differentiating the compound from simpler benzimidazole-morpholinoethyl analogs for applications where higher logP is sought or needs to be avoided.

Lipophilicity Drug-likeness Physicochemical profiling

Structural Topology Differentiation: Substitution Vector Comparison with IRAK-1/4 Inhibitor I (CAS 509093-47-4)

CAS 1171610-84-6 and IRAK-1/4 inhibitor I (CAS 509093-47-4) share the same core atoms (benzimidazole + morpholinoethyl) but differ critically in substitution topology. In the target compound, the morpholinoethyl group is attached via a secondary amine (-NH-) linker at the C2 position of benzimidazole, while the N1 position carries the acetamide-p-tolyl moiety . In contrast, IRAK-1/4 inhibitor I places the morpholinoethyl group directly at N1 and a 3-nitrobenzoylamino group at C2 . This 'vector swap' means the morpholinoethyl group occupies a different spatial trajectory relative to the benzimidazole plane in each molecule. IRAK-1/4 inhibitor I achieves IC50 values of 200 nM (IRAK-4) and 300 nM (IRAK-1) with selectivity >10 µM against a panel of 27 other kinases , while no kinase inhibition data exist for the target compound. The distinct substitution pattern of CAS 1171610-84-6 positions its morpholinoethyl group for potential zinc-binding interactions relevant to HDAC inhibition—a geometry exploited by other C2-amino-substituted benzimidazoles designed as HDAC6 zinc-binding groups .

Kinase inhibition Structural biology Scaffold hopping

Molecular Weight and Heavy Atom Count Comparison: Differentiating from Simpler Benzimidazole-Morpholinoethyl Scaffolds

With a molecular weight of 393.49 g/mol and 29 heavy atoms, CAS 1171610-84-6 is significantly larger than the core benzimidazole-morpholinoethyl scaffold (2-(2-morpholinoethyl)-1H-benzimidazole, CAS 16671-64-0: MW 231.29 g/mol, 17 heavy atoms) [1]. The increase of 162.2 g/mol (70% larger) reflects the addition of the N1-acetamide-p-tolyl fragment. This molecular weight places the target compound at the upper boundary of lead-like chemical space (typically MW ≤ 350) but within drug-like space (MW ≤ 500) per Lipinski guidelines. In contrast, the core scaffold falls well within fragment-like space (MW ≤ 300), making it suitable for fragment-based drug discovery approaches. The target compound's heavy atom count (29) and 4-ring system also differ from the simpler comparator's 17 heavy atoms and 2-ring system, affecting molecular complexity and synthetic accessibility metrics.

Molecular properties Lead-likeness Fragment-based screening

Class-Level Inference: 2-Aminobenzimidazole Acetamides as Privileged Scaffolds for HDAC and Antimicrobial Targeting

Although no direct biological data exist for CAS 1171610-84-6, the 2-aminobenzimidazole acetamide chemotype to which it belongs has demonstrated activity across multiple target classes. Structurally related 2-benzimidazolamine-acetamide derivatives have been synthesized and evaluated as antibacterial agents with ADMET profiling and molecular docking studies supporting their potential . In the HDAC inhibition space, benzimidazole-based compounds incorporating a C2-amino zinc-binding group have been rationally designed as selective HDAC6 inhibitors, with computational models identifying the benzimidazole fragment as a viable zinc-binding pharmacophore for HDAC6 selectivity . The benchmark HDAC6 inhibitor Tubastatin A achieves an IC50 of 15 nM with >1000-fold selectivity over other HDAC isoforms [1], demonstrating the therapeutic potential of this target class. Additionally, 2-morpholinoethyl-substituted benzimidazolium salts have shown anticancer activity against the MCF-7 breast cancer cell line with IC50 values in the range of 6–14 µM [2], establishing that the morpholinoethyl-benzimidazole motif can confer cellular activity. The target compound's unique combination of C2-morpholinoethylamino and N1-acetamide-p-tolyl groups represents an untested intersection of these SAR trends.

HDAC inhibition Antimicrobial Privileged scaffold

Evidence-Based Application Scenarios for CAS 1171610-84-6 in Research and Industrial Procurement


HDAC6-Focused Screening Library Enrichment Using a Structurally Novel Benzimidazole Zinc-Binding Chemotype

Based on the class-level evidence that C2-amino-substituted benzimidazoles can serve as zinc-binding groups for HDAC6 inhibition , CAS 1171610-84-6 represents a structurally distinct addition to HDAC-focused compound libraries. Its C2-morpholinoethylamino substituent provides a different zinc-chelating geometry compared to the hydroxamic acid-based inhibitors (e.g., Tubastatin A, IC50 = 15 nM) that dominate the HDAC6 chemical space [1]. Procurement of this compound is justified for organizations seeking to diversify their HDAC screening deck with benzimidazole-based zinc-binding chemotypes that have not been previously profiled. The compound's calculated logP of 3.02 [2] suggests it may offer different cellular permeability characteristics than more polar HDAC inhibitors, potentially accessing intracellular compartments not reached by hydroxamate-based chemotypes.

SAR Expansion of 2-Aminobenzimidazole Acetamide Antimicrobial Series

The 2-benzimidazolamine-acetamide scaffold has demonstrated antibacterial activity supported by ADMET profiling and molecular docking studies . CAS 1171610-84-6 extends this series by introducing a morpholinoethyl group at the C2-amino position—a modification that, in related benzimidazolium salt series, has conferred anticancer activity against MCF-7 cells (IC50 = 6–14 µM) [3]. For medicinal chemistry groups conducting structure-activity relationship (SAR) studies on benzimidazole acetamides, this compound provides a novel substitution pattern (C2-morpholinoethylamino + N1-acetamide-p-tolyl) that fills a gap in current SAR matrices. Its procurement enables systematic exploration of how morpholinoethyl incorporation at the C2 position modulates the antimicrobial or antiproliferative activity previously observed in simpler 2-aminobenzimidazole acetamide analogs.

Negative Control or Pharmacological Tool Compound for IRAK-1/4 Kinase Selectivity Studies

The structural similarity between CAS 1171610-84-6 and IRAK-1/4 inhibitor I (CAS 509093-47-4)—both containing benzimidazole, morpholinoethyl, and amide functionalities—combined with their critical topological difference (morpholinoethyl at C2 via -NH- vs. at N1 directly) makes CAS 1171610-84-6 a candidate for use as a selectivity control in IRAK kinase assays . IRAK-1/4 inhibitor I potently inhibits IRAK-4 (IC50 = 200 nM) and IRAK-1 (IC50 = 300 nM) ; testing CAS 1171610-84-6 in parallel would reveal whether the C2-amino topology retains or abolishes IRAK activity, thereby informing the SAR of the morpholinoethyl position for kinase engagement. This application requires experimental validation but is mechanistically grounded in the established structural SAR of benzimidazole kinase inhibitors.

Computational Chemistry and Molecular Docking Studies Targeting the Benzimidazole-Morpholinoethyl Pharmacophore Space

Given that CAS 1171610-84-6 has no experimentally determined biological activity profile [2], it is ideally suited as a test case for computational target prediction and molecular docking workflows. The compound's well-defined structure (C22H27N5O2, MW 393.49, 4 rings, 29 heavy atoms, fraction sp3 = 0.36) [2] and membership in the benzimidazole privileged scaffold family make it appropriate for reverse docking studies, machine learning-based activity prediction, and pharmacophore modeling. Its structural relationship to both HDAC6 zinc-binding benzimidazoles and IRAK kinase inhibitors provides multiple hypotheses that can be tested computationally before committing to costly synthesis and screening of additional analogs. Procurement of this compound enables computational chemistry groups to validate in silico predictions with a physical sample.

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